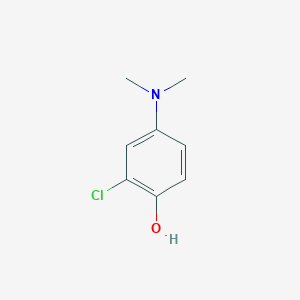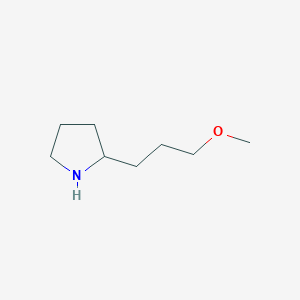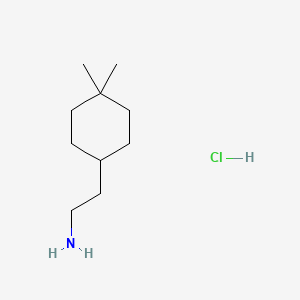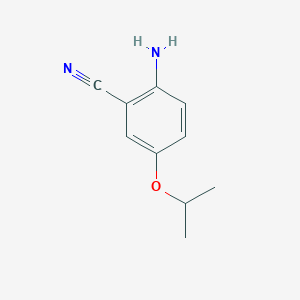
2-Amino-5-isopropoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-isopropoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position and an isopropoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropoxybenzonitrile typically involves the following steps:
Nitration: The starting material, 2-isopropoxybenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-isopropoxybenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropoxybenzonitrile depends on its specific applicationThe amino group can form hydrogen bonds, while the isopropoxy group can influence the compound’s lipophilicity and overall molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Amino-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Amino-5-butoxybenzonitrile: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
2-Amino-5-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where the isopropoxy group imparts desired characteristics.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-amino-5-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-5,7H,12H2,1-2H3 |
InChI Key |
TXNMEZDDUGQNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


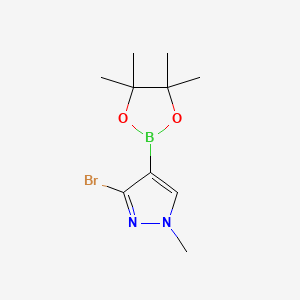

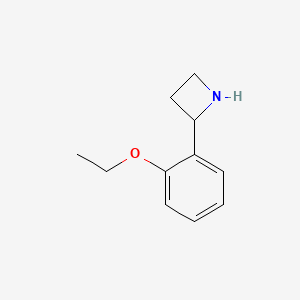

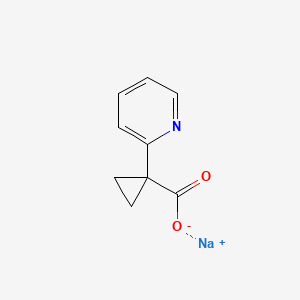
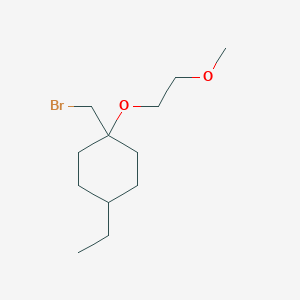

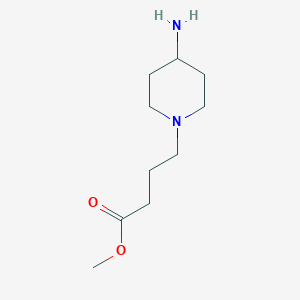

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
